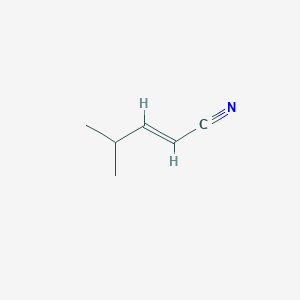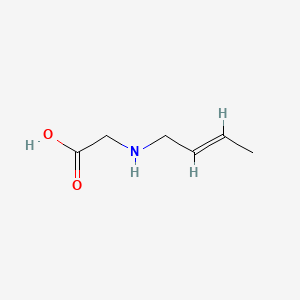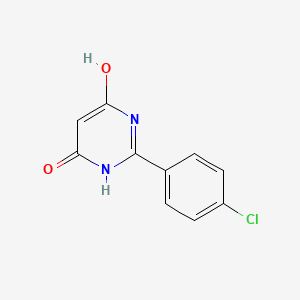
8-BROMOQUINOLINE-6-CARBALDEHYDE
Descripción general
Descripción
8-BROMOQUINOLINE-6-CARBALDEHYDE is a heterocyclic aromatic compound that features a quinoline ring substituted with a bromine atom at the 8th position and an aldehyde group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-BROMOQUINOLINE-6-CARBALDEHYDE typically involves the bromination of quinoline derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position . Bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions to ensure selective substitution at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 8-BROMOQUINOLINE-6-CARBALDEHYDE undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 8-Bromo-quinoline-6-carboxylic acid.
Reduction: 8-Bromo-quinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-BROMOQUINOLINE-6-CARBALDEHYDE has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-BROMOQUINOLINE-6-CARBALDEHYDE in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom may enhance the compound’s ability to interact with hydrophobic pockets in target molecules, increasing its binding affinity .
Comparación Con Compuestos Similares
- 8-Chloro-quinoline-6-carbaldehyde
- 8-Fluoro-quinoline-6-carbaldehyde
- 8-Iodo-quinoline-6-carbaldehyde
Comparison: 8-BROMOQUINOLINE-6-CARBALDEHYDE is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Propiedades
Fórmula molecular |
C10H6BrNO |
|---|---|
Peso molecular |
236.06 g/mol |
Nombre IUPAC |
8-bromoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-6H |
Clave InChI |
YHXGYQWFMHRFQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CC(=C2N=C1)Br)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-pyridin-2-ylimidazo[1,2-a]pyridine](/img/structure/B8704049.png)
